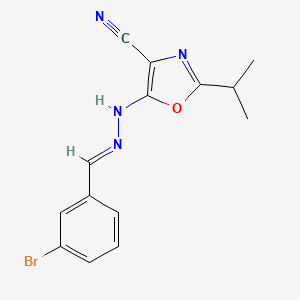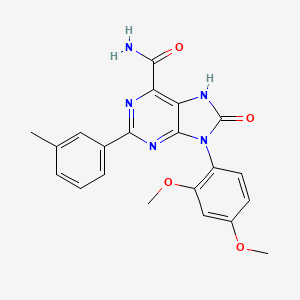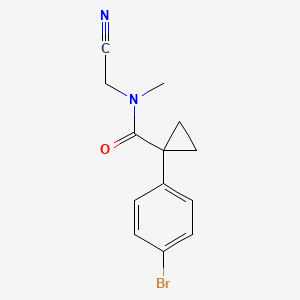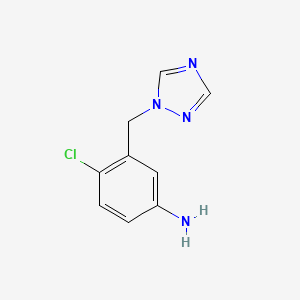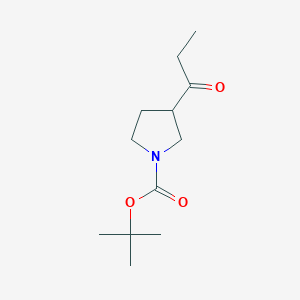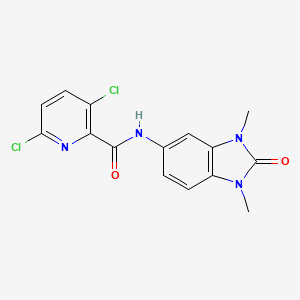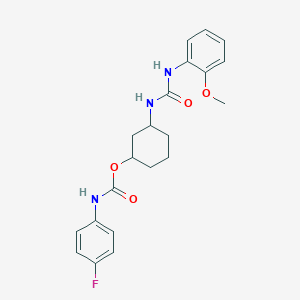
3-(3-(2-Methoxyphenyl)ureido)cyclohexyl (4-fluorophenyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-(2-Methoxyphenyl)ureido)cyclohexyl (4-fluorophenyl)carbamate, also known as MCC-465, is a potent inhibitor of the enzyme soluble epoxide hydrolase (sEH). This compound has gained significant attention in the scientific community due to its potential therapeutic applications in the treatment of various diseases.
Mechanism of Action
3-(3-(2-Methoxyphenyl)ureido)cyclohexyl (4-fluorophenyl)carbamate works by inhibiting the enzyme sEH, which is responsible for the metabolism of epoxyeicosatrienoic acids (EETs). EETs are important signaling molecules that play a role in regulating blood pressure, inflammation, and pain. By inhibiting sEH, 3-(3-(2-Methoxyphenyl)ureido)cyclohexyl (4-fluorophenyl)carbamate increases the levels of EETs, leading to the observed anti-inflammatory, analgesic, and anti-hypertensive effects.
Biochemical and Physiological Effects:
3-(3-(2-Methoxyphenyl)ureido)cyclohexyl (4-fluorophenyl)carbamate has been shown to have several biochemical and physiological effects. It has been shown to reduce inflammation by decreasing the levels of pro-inflammatory cytokines such as TNF-α and IL-6. 3-(3-(2-Methoxyphenyl)ureido)cyclohexyl (4-fluorophenyl)carbamate has also been shown to reduce oxidative stress by increasing the levels of antioxidant enzymes such as superoxide dismutase (SOD) and catalase. In addition, 3-(3-(2-Methoxyphenyl)ureido)cyclohexyl (4-fluorophenyl)carbamate has been shown to improve endothelial function and reduce blood pressure.
Advantages and Limitations for Lab Experiments
3-(3-(2-Methoxyphenyl)ureido)cyclohexyl (4-fluorophenyl)carbamate has several advantages for lab experiments. It is a potent and selective inhibitor of sEH, making it a useful tool for studying the role of EETs in various biological processes. 3-(3-(2-Methoxyphenyl)ureido)cyclohexyl (4-fluorophenyl)carbamate is also relatively stable and can be used in in vitro and in vivo experiments. However, one limitation of 3-(3-(2-Methoxyphenyl)ureido)cyclohexyl (4-fluorophenyl)carbamate is its low solubility, which can make it difficult to use in certain experiments.
Future Directions
There are several potential future directions for research on 3-(3-(2-Methoxyphenyl)ureido)cyclohexyl (4-fluorophenyl)carbamate. One area of interest is its potential in the treatment of cancer. 3-(3-(2-Methoxyphenyl)ureido)cyclohexyl (4-fluorophenyl)carbamate has been shown to inhibit the growth of cancer cells in vitro, and further studies are needed to determine its potential as a cancer treatment. Another area of interest is the development of more potent and selective sEH inhibitors. Finally, the use of 3-(3-(2-Methoxyphenyl)ureido)cyclohexyl (4-fluorophenyl)carbamate in combination with other drugs or therapies is an area of potential future research.
Synthesis Methods
3-(3-(2-Methoxyphenyl)ureido)cyclohexyl (4-fluorophenyl)carbamate can be synthesized through a multistep process involving the reaction of various reagents. The synthesis of 3-(3-(2-Methoxyphenyl)ureido)cyclohexyl (4-fluorophenyl)carbamate involves the reaction of 3-(2-methoxyphenyl) urea with cyclohexyl isocyanate to form 3-(3-(2-methoxyphenyl)ureido)cyclohexylurea. This compound is then reacted with 4-fluorophenyl isocyanate to form 3-(3-(2-methoxyphenyl)ureido)cyclohexyl (4-fluorophenyl)carbamate. The final product is obtained through purification by column chromatography.
Scientific Research Applications
3-(3-(2-Methoxyphenyl)ureido)cyclohexyl (4-fluorophenyl)carbamate has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, analgesic, and anti-hypertensive effects. 3-(3-(2-Methoxyphenyl)ureido)cyclohexyl (4-fluorophenyl)carbamate has also been investigated for its potential in the treatment of cardiovascular diseases, diabetes, and cancer. The compound has been shown to improve insulin sensitivity and reduce inflammation in diabetic mice. In addition, 3-(3-(2-Methoxyphenyl)ureido)cyclohexyl (4-fluorophenyl)carbamate has been shown to reduce blood pressure in hypertensive rats.
properties
IUPAC Name |
[3-[(2-methoxyphenyl)carbamoylamino]cyclohexyl] N-(4-fluorophenyl)carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24FN3O4/c1-28-19-8-3-2-7-18(19)25-20(26)23-16-5-4-6-17(13-16)29-21(27)24-15-11-9-14(22)10-12-15/h2-3,7-12,16-17H,4-6,13H2,1H3,(H,24,27)(H2,23,25,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUUNDJUCJKZMJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)NC2CCCC(C2)OC(=O)NC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24FN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-(2-Methoxyphenyl)ureido)cyclohexyl (4-fluorophenyl)carbamate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[[5-(2-methoxyethylsulfanyl)-1,3,4-oxadiazol-2-yl]methyl]benzamide](/img/structure/B2856152.png)

![2-(1-Bicyclo[1.1.1]pentanylsulfonyl)acetic acid](/img/structure/B2856154.png)
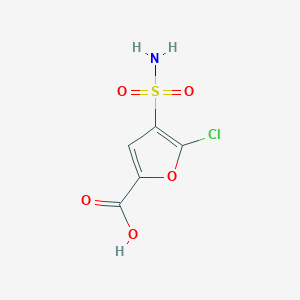
![methyl 4-[(dimethylamino)methylene]-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B2856156.png)

